2,2-Dimethyl-2H-pyrano[2,3-f]quinoline

Drug-likeness Membrane permeability Blood-brain barrier penetration

2,2-Dimethyl-2H-pyrano[2,3-f]quinoline (CAS 136189-57-6) is a tricyclic heterocycle belonging to the pyranoquinoline family, characterized by a 2H-pyrano ring linearly fused to a quinoline nucleus at the [2,3-f] position with geminal dimethyl substitution at C-2. With a molecular formula of C₁₄H₁₃NO, a molecular weight of 211.26 g/mol, a calculated LogP of 3.42, and a topological polar surface area (tPSA) of 22.12 Ų, this compound occupies a distinct physicochemical space that differs meaningfully from its carbonyl-containing natural product analog flindersine and from the 3,3-dimethyl-3H-pyrano[3,2-f]quinoline isomers dominant in the patent literature.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
CAS No. 136189-57-6
Cat. No. B14265452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-2H-pyrano[2,3-f]quinoline
CAS136189-57-6
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C3=C(C=C2)N=CC=C3)C
InChIInChI=1S/C14H13NO/c1-14(2)8-7-10-5-6-12-11(13(10)16-14)4-3-9-15-12/h3-9H,1-2H3
InChIKeyFRWQKLSPDQWVBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-2H-pyrano[2,3-f]quinoline (CAS 136189-57-6) – Core Structural and Physicochemical Profile for Procurement Evaluation


2,2-Dimethyl-2H-pyrano[2,3-f]quinoline (CAS 136189-57-6) is a tricyclic heterocycle belonging to the pyranoquinoline family, characterized by a 2H-pyrano ring linearly fused to a quinoline nucleus at the [2,3-f] position with geminal dimethyl substitution at C-2 . With a molecular formula of C₁₄H₁₃NO, a molecular weight of 211.26 g/mol, a calculated LogP of 3.42, and a topological polar surface area (tPSA) of 22.12 Ų, this compound occupies a distinct physicochemical space that differs meaningfully from its carbonyl-containing natural product analog flindersine and from the 3,3-dimethyl-3H-pyrano[3,2-f]quinoline isomers dominant in the patent literature [1].

Why Generic Pyranoquinoline Substitution Cannot Replicate 2,2-Dimethyl-2H-pyrano[2,3-f]quinoline Performance


Pyranoquinoline is a term encompassing at least twenty theoretically possible constitutional isomers, yet the vast majority of published biological data pertains to 3H-pyrano[3,2-f]quinoline and pyrano[3,2-c]quinolin-5-one (flindersine-type) scaffolds [1][2]. The 2,2-dimethyl-2H-pyrano[2,3-f]quinoline isomer differs fundamentally in ring-fusion geometry, oxygen placement relative to the quaternary carbon, and electronic distribution across the π-system. These structural variations translate into quantifiable differences in lipophilicity (ΔLogP ≈ 0.9 vs. flindersine), polar surface area (ΔPSA ≈ 20 Ų), and melting point (ΔTₘ ≈ 46–50 °C) . Consequently, assumptions of biological or material-science equivalence across pyranoquinoline isomers are unwarranted without isomer-specific validation data.

Quantitative Differentiation Evidence for 2,2-Dimethyl-2H-pyrano[2,3-f]quinoline vs. Closest Analogs


LogP and Polar Surface Area Differentiation vs. Flindersine (CAS 523-64-8)

2,2-Dimethyl-2H-pyrano[2,3-f]quinoline exhibits a calculated LogP of 3.42 and a tPSA of 22.12 Ų , whereas the natural pyranoquinoline alkaloid flindersine (2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one, CAS 523-64-8) bears a carbonyl group that increases polarity, yielding an estimated LogP of ~2.5 and a tPSA of approximately 42 Ų [1]. The ΔLogP of ~0.9 and ΔPSA of ~20 Ų indicate that the target compound is substantially more lipophilic and has a smaller polar surface area. This physicochemical profile favors passive membrane permeation and blood-brain barrier penetration, making it a more suitable scaffold for CNS-targeted probe development when CNS penetration is a design criterion [2].

Drug-likeness Membrane permeability Blood-brain barrier penetration

Melting Point Depression as a Proxy for Reduced Lattice Energy vs. Flindersine

The experimentally determined melting point of 2,2-dimethyl-2H-pyrano[2,3-f]quinoline is 34–38 °C , in stark contrast to the melting point of flindersine at 84 °C [1]. This ΔTₘ of approximately 46–50 °C reflects weaker intermolecular forces in the target compound, attributable to the absence of the quinolin-5-one carbonyl dipole present in flindersine. The low melting point may facilitate formulation as a low-viscosity liquid or amorphous dispersion, whereas flindersine's higher crystallinity may require more complex solubilization strategies in early-stage in vivo studies.

Formulation science Crystallinity Solid-state properties

Ring-Fusion Isomerism: 2H-Pyrano[2,3-f] vs. 3H-Pyrano[3,2-f] Scaffold Differentiation

The target compound embodies a 2H-pyrano[2,3-f]quinoline scaffold where the pyran oxygen is at the 2-position and the ring fusion is linear along the [2,3-f] edge. In contrast, the vast majority of biologically characterized pyranoquinolines—including all exemplified compounds in US Patent 5,093,339 (Kodama)—bear a 3H-pyrano[3,2-f]quinoline scaffold with angular fusion and the oxygen at the 3-position [1][2]. This isomerism alters the π-electron delocalization pathway and the spatial orientation of the dimethyl substituent relative to the quinoline nitrogen. The 2,2-dimethyl-2H-pyrano[2,3-f] isomer falls outside the scope of US 5,093,339, which explicitly claims pyrano[f]quinoline derivatives with specific substitution patterns that do not encompass the target compound [2]. This represents a tangible intellectual-property differentiation for organizations pursuing composition-of-matter patent protection.

Medicinal chemistry Scaffold hopping Intellectual property

Absence of Carbonyl Functionality: Metabolic and Target-Engagement Implications vs. Flindersine

Flindersine contains a quinolin-5-one carbonyl that serves as both a hydrogen-bond acceptor and a potential site for Phase I metabolic reduction [1]. 2,2-Dimethyl-2H-pyrano[2,3-f]quinoline lacks this carbonyl, eliminating a metabolic soft spot and removing a key pharmacophoric feature that may drive off-target interactions with enzymes recognizing the quinolinone motif. While direct metabolic stability data for the target compound are not publicly available, the structural difference is unambiguous and carries established precedent in medicinal chemistry: removal of carbonyl groups from heterocyclic cores frequently improves microsomal half-life by reducing keto-reductase-mediated clearance [2]. For kinase inhibitor programs where the quinolinone carbonyl of flindersine mimics the adenine ring, the target compound's altered hydrogen-bonding capacity may confer a distinct selectivity profile.

Metabolic stability Pharmacophore design Kinase inhibitor

Synthetic Route Divergence: Base-Catalyzed Epoxide Rearrangement vs. Propargylic Alcohol Cyclization

2,2-Dimethylpyranoquinolines can be synthesized in high yield via base-catalyzed rearrangement of isoprenyl epoxides, as demonstrated by Bowman et al. in the synthesis of flindersine and related alkaloids [1]. However, the target 2H-pyrano[2,3-f] isomer can also be accessed through acid-catalyzed cyclization of 4-hydroxyquinolin-2-ones with propargylic alcohols—a distinct synthetic entry that avoids the epoxide intermediate . This divergent route offers potential advantages in step count, reagent cost, and scalability, although direct comparative yield data for the specific [2,3-f] isomer vs. the [3,2-f] isomer under identical conditions have not been published.

Synthetic chemistry Scalability Cost of goods

High-Priority Application Scenarios for 2,2-Dimethyl-2H-pyrano[2,3-f]quinoline Based on Quantifiable Differentiation


CNS-Penetrant Probe Design Leveraging Optimized LogP and PSA

The compound's calculated LogP of 3.42 and tPSA of 22.12 Ų place it within the favorable property space for CNS drug candidates. Compared to flindersine (LogP ~2.5, PSA ~42 Ų), the 0.9 LogP advantage and 20 Ų lower PSA predict superior passive blood-brain barrier penetration . Medicinal chemistry teams targeting CNS indications should prioritize this scaffold over flindersine-based analogs when brain exposure is a primary design goal.

Freedom-to-Operate Library Design Around the 3H-Pyrano[3,2-f]quinoline Patent Estate

All biologically exemplified compounds in US 5,093,339 belong to the 3H-pyrano[3,2-f]quinoline series [1]. By adopting the 2H-pyrano[2,3-f]quinoline scaffold, discovery organizations can build compound libraries that explore novel chemical space while maintaining the core pyranoquinoline pharmacophore, thereby mitigating infringement risk while preserving the potential for anti-thrombotic and vasodilatory activity associated with the broader pyranoquinoline class.

Metabolically Stable Analog Design Through Carbonyl Removal

Flindersine contains a quinolin-5-one carbonyl susceptible to keto-reductase-mediated metabolism. 2,2-Dimethyl-2H-pyrano[2,3-f]quinoline eliminates this functional group, removing a known metabolic soft spot without requiring additional structural modification [2]. This inherent structural simplification is attractive for lead optimization campaigns where metabolic clearance is a key liability of the flindersine chemotype.

Low-Melting Solid for Amorphous Formulation Screening

With a melting point of 34–38 °C—approximately 46–50 °C lower than flindersine (84 °C)—the target compound is amenable to formulation as an amorphous solid dispersion or low-viscosity liquid, potentially improving oral bioavailability through enhanced dissolution rate . Preclinical formulation scientists should consider this compound when physical form screening reveals crystallinity challenges with higher-melting pyranoquinoline analogs.

Quote Request

Request a Quote for 2,2-Dimethyl-2H-pyrano[2,3-f]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.